molecular formula C23H18ClN7O B285037 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B285037
M. Wt: 443.9 g/mol
InChI Key: KUQLIVXHKIBMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is complex and varies depending on the specific application. In anticancer research, this compound inhibits the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, this compound can induce apoptosis in cancer cells, leading to their destruction. In CNS research, this compound increases the release of dopamine and norepinephrine in the CNS, leading to increased alertness and cognitive function. In biochemistry research, this compound binds to specific proteins and disrupts their interactions, allowing for the identification of new drug targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide vary depending on the specific application. In anticancer research, this compound induces apoptosis in cancer cells, leading to their destruction. In CNS research, this compound increases the release of dopamine and norepinephrine in the CNS, leading to increased alertness and cognitive function. In biochemistry research, this compound binds to specific proteins and disrupts their interactions, allowing for the identification of new drug targets.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments include its potent anticancer activity, its ability to increase alertness and cognitive function, and its ability to disrupt protein-protein interactions. The limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for research on 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. These include further studies on its potential as an anticancer agent, investigations into its potential as a CNS stimulant, and research on its potential as a tool for studying protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for use in lab experiments.

Synthesis Methods

The synthesis of 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a multistep process. The first step involves the reaction of 2-chlorobenzaldehyde with malononitrile to form 2-(2-chlorophenyl)malononitrile. The second step involves the reaction of 2-(2-chlorophenyl)malononitrile with 3-pyridinecarboxaldehyde to form 2-(2-chlorophenyl)-3-(pyridin-3-yl)acrylonitrile. The third step involves the reaction of 2-(2-chlorophenyl)-3-(pyridin-3-yl)acrylonitrile with methylamine to form 7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. The final step involves the reaction of 7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide with pyridine-3-carboxylic acid to form 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide.

Scientific Research Applications

7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase I. In pharmacology, this compound has been studied for its potential as a central nervous system (CNS) stimulant. Studies have shown that this compound can increase the release of dopamine and norepinephrine in the CNS, leading to increased alertness and cognitive function. In biochemistry, this compound has been studied for its potential as a tool for studying protein-protein interactions. Studies have shown that this compound can bind to specific proteins and disrupt their interactions, allowing for the identification of new drug targets.

properties

Molecular Formula

C23H18ClN7O

Molecular Weight

443.9 g/mol

IUPAC Name

7-(2-chlorophenyl)-5-methyl-N,2-dipyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H18ClN7O/c1-14-19(22(32)28-16-7-5-11-26-13-16)20(17-8-2-3-9-18(17)24)31-23(27-14)29-21(30-31)15-6-4-10-25-12-15/h2-13,20H,1H3,(H,28,32)(H,27,29,30)

InChI Key

KUQLIVXHKIBMRB-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CN=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=CN=CC=C5

SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CN=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=CN=CC=C5

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=CC=C4Cl)C(=O)NC5=CN=CC=C5

Origin of Product

United States

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